molecular formula C4H8N4S B1269998 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 20939-16-6

4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269998
CAS RN: 20939-16-6
M. Wt: 144.2 g/mol
InChI Key: NHJQUZUFQOQBNE-UHFFFAOYSA-N
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Description

“4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” is a compound with the CAS Number: 20939-16-6. It has a molecular weight of 144.2 and its IUPAC name is the same as the common name .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave (MW) irradiation .


Molecular Structure Analysis

The InChI code for the compound is 1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.

Scientific Research Applications

  • Biological Activity

    • Field : Biochemistry
    • Application : The compound is used in the synthesis of derivatives that have shown significant antifungal activities .
    • Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
    • Results : The synthesized compounds were screened for their antifungal activities and showed promising results against both Gram-positive and Gram-negative bacteria .
  • Flotation Reagent

    • Field : Metallurgy
    • Application : The compound is used as a flotation reagent in the processing of chalcopyrite .
    • Method : The compound is synthesized and its selective adsorption mechanism on the surface of chalcopyrite is investigated using various spectroscopic techniques .
    • Results : The compound was found to chemisorb onto the chalcopyrite surface by the formation of a five-membered chelate ring .
  • Corrosion Inhibition

    • Field : Materials Science
    • Application : The compound is used to study the inhibition of corrosion of iron in 3.5% NaCl solutions .
    • Method : The compound is applied to the iron surface and its effectiveness as a corrosion inhibitor is evaluated .
    • Results : The compound showed potential as a corrosion inhibitor in low concentrations .
  • Raman Scattering Probe

    • Field : Spectroscopy
    • Application : The compound is used in the design of a surface-enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
    • Method : The compound is applied to a surface and its interaction with DNA markers is studied using Raman scattering techniques .
    • Results : The compound showed potential as a probe for the detection of DNA markers .
  • Synthesis of Novel Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol .
    • Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
    • Results : The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram-positive and Gram-negative bacteria .
  • Corrosion Inhibition of Copper

    • Field : Materials Science
    • Application : The compound is used to study the inhibition of corrosion of copper in chloride environment .
    • Method : The compound is applied to the copper surface and its effectiveness as a corrosion inhibitor is evaluated .
    • Results : The compound showed potential as a corrosion inhibitor for copper in chloride environment .
  • Synthesis of Double-Headed Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol .
    • Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
    • Results : The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram-positive and Gram-negative bacteria .
  • Corrosion Inhibition of Copper in Chloride Environment

    • Field : Materials Science
    • Application : The compound is used to study the inhibition of corrosion of copper in chloride environment .
    • Method : The compound is applied to the copper surface and its effectiveness as a corrosion inhibitor is evaluated .
    • Results : The compound showed potential as a corrosion inhibitor for copper in chloride environment .

Future Directions

While specific future directions for “4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” are not mentioned, research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . This suggests that there is ongoing interest in the development and study of these compounds.

properties

IUPAC Name

4-amino-3-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQUZUFQOQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361433
Record name 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

20939-16-6
Record name 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20939-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 166131
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20939-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166131
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
23
Citations
AM Demchenko, VA Yanchenko, VV Kisly… - Chemistry of …, 2005 - Springer
We have developed a method for synthesis of aryl isothiocyanates by means of thiocarbamoylation of aromatic amines by tetramethylthiuram disulfide followed by degradation of the …
Number of citations: 19 link.springer.com
N Phadke Swathi, VDP Alva, S Samshuddin - Journal of Bio-and Tribo …, 2017 - Springer
Numerous organic inhibitors have been reported for the corrosion inhibition of various metals. It is found that the synthetic heterocyclic compounds containing atoms with high …
Number of citations: 58 link.springer.com
FM Abdelrazek, SM Gomha, MEB Shaaban… - Synthetic …, 2018 - Taylor & Francis
4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol was used as a key intermediate for the synthesis of triazolo[3,4-b][1,3,4]thiadiazines, triazolo[4,3-b][1,2,4,5]tetrazines and Schiff’s base via …
Number of citations: 11 www.tandfonline.com
HA Katouah - Journal of Molecular Structure, 2021 - Elsevier
Utilizing the metal complexes as low-cost precursors for the synthesis of metal oxide nanoparticles has been regarded as one of the most suitable and practical techniques that produce …
Number of citations: 10 www.sciencedirect.com
TNV Ganesh Kumar, G Gautham Shenoy… - Pharmaceutical …, 2018 - Springer
Emergence of various forms of resistant strains of Mycobacterium tuberculosis led to the exploration of drugs with novel mechanism of action. Recently econazole, an azole based …
Number of citations: 14 link.springer.com
HK Fun, CK Quah, S Malladi, AM Isloor - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C14H11FN6S, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system is essentially planar [maximum deviation = 0.022 (3) Å] and is inclined at dihedral angles of …
Number of citations: 3 scripts.iucr.org
V Vijayakumar, N Radhakrishnan… - Research Journal of …, 2020 - indianjournals.com
Triazole analogues are well known to have desirable properties for medicinal chemistry such as hydrogen bonding capability, moderate dipole character, rigidity and stability under in …
Number of citations: 1 www.indianjournals.com
W Zafar, M Ashfaq, SH Sumrra - Journal of Molecular Structure, 2023 - Elsevier
Antimicrobial resistance is a growing threat to global public health that calls for innovative strategies to develop new methods of action against resistance to emerging infectious …
Number of citations: 4 www.sciencedirect.com
A Kanwal, B Parveen, R Ashraf, N Haider… - Journal of Coordination …, 2022 - Taylor & Francis
This review presents an outline of biological and non-biological applications of transition metal complexes containing Schiff bases as ligands. Schiff bases are prepared by facile …
Number of citations: 8 www.tandfonline.com
IB Obot, A Meroufel, IB Onyeachu, A Alenazi… - Journal of Molecular …, 2019 - Elsevier
Heat exchangers represent vital equipment for the production and heat recovery in thermal desalination processes. However, with operation under scale control practices, scale growth …
Number of citations: 79 www.sciencedirect.com

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